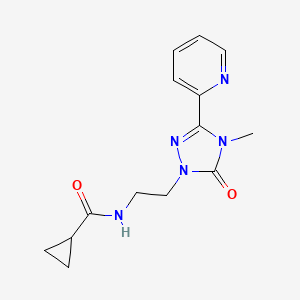

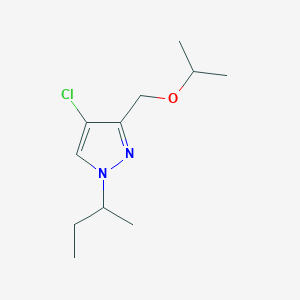

1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one (DMAPO) is a synthetic organic compound that has been widely studied in the scientific community due to its potential applications in medicinal chemistry, organic synthesis, and biochemistry. DMAPO is a highly reactive compound with a wide range of uses, including the synthesis of pharmaceuticals, the production of organic compounds, and the development of therapeutic agents.

Applications De Recherche Scientifique

Reactivity and Synthesis

The compound's reactivity has been a subject of interest, particularly in reactions involving phenols and aryl halides. Research by Chandrasekhar, Heimgartner, and Schmid (1977) delves into the reactions of related azirines with phenols to yield N′-methylidene derivatives, showcasing the compound's potential in synthetic organic chemistry for creating complex molecules with specific functional groups (Chandrasekhar, Heimgartner, & Schmid, 1977).

Photocycloaddition for Synthesis

Seto, Fujimoto, Yoshioka, and Tatsuno (1984) investigated the intramolecular photocycloadditions of analogous compounds, revealing efficient pathways for synthesizing cyclic structures, indicating the compound's utility in photochemistry and the synthesis of complex organic frameworks (Seto, Fujimoto, Yoshioka, & Tatsuno, 1984).

Catalysis and Reaction Mechanisms

Research by Koltunov, Repinskaya, and Borodkin (2001) highlighted the ionic hydrogenation of α,β-unsaturated ketones, presenting the compound's role in facilitating reactions through specific catalysts, enhancing the understanding of reaction mechanisms involving unsaturated ketones (Koltunov, Repinskaya, & Borodkin, 2001).

Material Science Applications

In material science, Lee, Givens, Chase, and Rabolt (2006) explored the electrostatic polymer processing of isotactic poly(4-methyl-1-pentene), suggesting potential applications of related compounds in the production of micro- or nanofibers for medical applications, demonstrating the versatility of these compounds beyond mere chemical reactivity (Lee, Givens, Chase, & Rabolt, 2006).

Environmental Chemistry

Atkinson, Tuazon, and Aschmann (1995) conducted a study on the gas-phase reactions of a series of 1-alkenes with the OH radical in the presence of NO, providing insights into the atmospheric chemistry and environmental fate of similar compounds. This research aids in understanding how such compounds might behave in the environment, contributing to the field of environmental chemistry (Atkinson, Tuazon, & Aschmann, 1995).

Propriétés

IUPAC Name |

(E)-1-(dimethylamino)-4-(4-methylphenoxy)pent-1-en-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-5-7-13(8-6-11)17-12(2)14(16)9-10-15(3)4/h5-10,12H,1-4H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRORLRLNDTXLH-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)C(=O)C=CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)OC(C)C(=O)/C=C/N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2981184.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2981186.png)

![5-amino-N-(2,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2981187.png)

![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2981188.png)

![4-Methyl-1-oxa-6lambda6-thiaspiro[2.4]heptane 6,6-dioxide](/img/structure/B2981190.png)

![N-[2-(2-Methoxyphenyl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2981191.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2981195.png)

![3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one](/img/structure/B2981196.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide](/img/structure/B2981197.png)